molecular formula C12H15N3O2 B2832284 1-(5-Oxopyrrolidin-3-yl)-3-(o-tolyl)urea CAS No. 1351613-67-6

1-(5-Oxopyrrolidin-3-yl)-3-(o-tolyl)urea

Cat. No. B2832284
CAS RN: 1351613-67-6
M. Wt: 233.271
InChI Key: VPCXRISNZALMQS-UHFFFAOYSA-N
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Description

1-(5-Oxopyrrolidin-3-yl)-3-(o-tolyl)urea, commonly known as OTU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Electrochemical Performance in Supercapacitors

Research indicates that urea derivatives, when integrated into microporous activated carbon materials, significantly enhance the electrochemical performance of supercapacitors. The incorporation of nitrogen- and oxygen-containing groups, akin to the structural elements of 1-(5-Oxopyrrolidin-3-yl)-3-(o-tolyl)urea, into carbon materials has been shown to improve capacitance and energy storage performance. This is particularly true for pseudocapacitance achieved through functional groups located in the pores of the carbon material (Hulicova‐Jurcakova et al., 2009).

Bioelectrochemical Conversion of Urea to Nitrogen

Studies have explored the conversion of urea to harmless nitrogen gas through bioelectrochemical processes. Modified carbon electrodes with amine groups have shown excellent catalytic activity for urea electrooxidation, indicating potential applications in environmental clean-up and renewable energy (Watanabe et al., 2009).

Protein Denaturation and Folding Studies

Research involving urea has provided insights into the structural and dynamical properties of denatured proteins. Studies on lysozyme denatured in urea have used NMR methods to explore the effects of urea on protein folding and unfolding, contributing to our understanding of protein structure and function (Schwalbe et al., 1997).

Synthesis of Novel Urea Derivatives

The synthesis of novel urea derivatives for various applications, including as redox systems and in the synthesis of active metabolites of pharmaceuticals, has been a focus of research. These studies contribute to the development of new materials and drugs with improved properties and efficacy (Weiss & Reichel, 2000); (Chen et al., 2010).

properties

IUPAC Name

1-(2-methylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-4-2-3-5-10(8)15-12(17)14-9-6-11(16)13-7-9/h2-5,9H,6-7H2,1H3,(H,13,16)(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCXRISNZALMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Oxopyrrolidin-3-yl)-3-(o-tolyl)urea

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